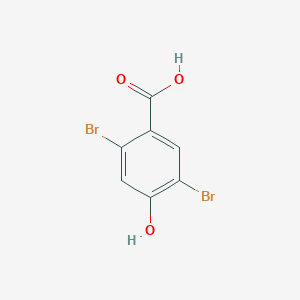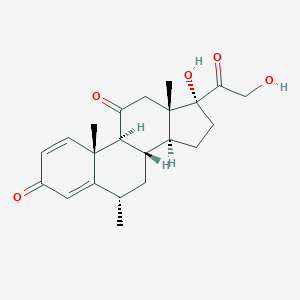
1-(Trifluoromethanesulfonyl)-1H-pyrrole
Overview
Description
1-(Trifluoromethanesulfonyl)-1H-pyrrole is an organofluorine compound characterized by the presence of a trifluoromethanesulfonyl group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethanesulfonyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethanesulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in different oxidation states and functional groups.
Cyclization Reactions: The pyrrole ring can participate in cyclization reactions, forming complex polycyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include trifluoromethanesulfonyl-substituted derivatives, oxidized pyrrole compounds, and reduced pyrrole derivatives .
Scientific Research Applications
1-(Trifluoromethanesulfonyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with unique properties.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethanesulfonyl)-1H-pyrrole involves its interaction with molecular targets through the trifluoromethanesulfonyl group. This group is highly electron-withdrawing, which can influence the reactivity and binding affinity of the compound. The pathways involved include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-deficient nature of the trifluoromethanesulfonyl group .
Comparison with Similar Compounds
Trifluoromethanesulfonyl Chloride: Used in similar reactions but differs in its reactivity and applications.
Trifluoromethanesulfonamide: Shares the trifluoromethanesulfonyl group but has different chemical properties and uses.
Trifluoromethylpyrrole: Similar pyrrole-based compound with different substituents.
Uniqueness: 1-(Trifluoromethanesulfonyl)-1H-pyrrole is unique due to the combination of the trifluoromethanesulfonyl group and the pyrrole ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its role in advanced material synthesis highlight its significance in scientific research .
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NO2S/c6-5(7,8)12(10,11)9-3-1-2-4-9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWQXYFNWFVOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618191 | |
| Record name | 1-(Trifluoromethanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109057-09-2 | |
| Record name | 1-(Trifluoromethanesulfonyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine](/img/structure/B20946.png)





![4'-methyl-[2,2'-bipyridine]-4-carbaldehyde](/img/structure/B20971.png)




